molecular formula C6H13NO8S B12320914 [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate

Cat. No.: B12320914
M. Wt: 259.24 g/mol
InChI Key: VAJSTDNTPYUYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate: is a complex organic compound featuring a piperidine ring substituted with multiple hydroxyl groups and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate typically involves multi-step organic reactions. One common approach is the hydroxylation of a piperidine precursor followed by the introduction of a sulfate group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the sulfate group or convert hydroxyl groups to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s hydroxyl groups make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and sulfate ester allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure but lacking the hydroxyl and sulfate groups.

    Piperidinones: Compounds with a piperidine ring and a ketone group, used in various pharmaceutical applications.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring, known for their unique chemical properties.

Uniqueness

[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate is unique due to its multiple hydroxyl groups and sulfate ester, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications, distinguishing it from simpler piperidine derivatives.

Properties

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate

InChI

InChI=1S/C6H13NO8S/c8-1-2-3(9)4(10)5(11)6(7-2)15-16(12,13)14/h2-11H,1H2,(H,12,13,14)

InChI Key

VAJSTDNTPYUYRB-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(N1)OS(=O)(=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.